灵芝酸TR

描述

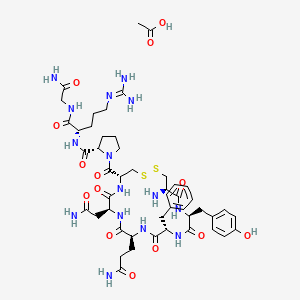

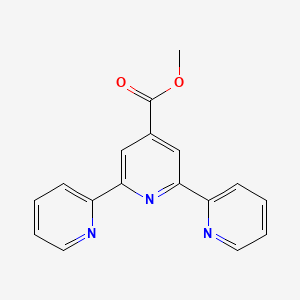

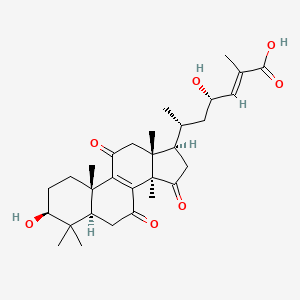

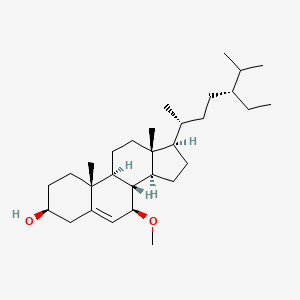

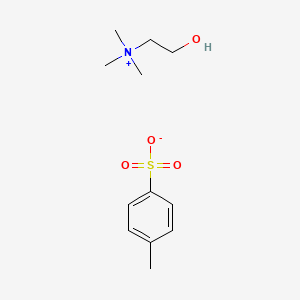

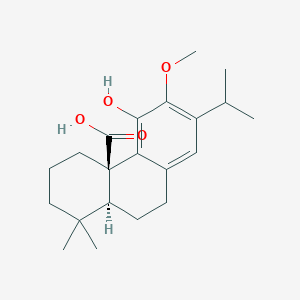

(E,6R)-6-[(5R,10S,13R,14R,15S,17R)-15-hydroxy-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid is a useful research compound. Its molecular formula is C30H44O4 and its molecular weight is 468.7 g/mol. The purity is usually 95%.

BenchChem offers high-quality (E,6R)-6-[(5R,10S,13R,14R,15S,17R)-15-hydroxy-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E,6R)-6-[(5R,10S,13R,14R,15S,17R)-15-hydroxy-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

抗肿瘤和抗转移作用

灵芝酸 (GAs),包括灵芝酸 TR,以其独特的生物活性而闻名,如抗肿瘤和抗转移作用 . 据报道,它们具有显著的药理活性,可以抑制肿瘤细胞的生长 .

抑制组胺释放

已证明灵芝酸 TR 可以抑制组胺释放 . 这一特性使其在治疗过敏反应和以组胺释放异常为特征的疾病中具有潜在的用途 .

抑制胆固醇合成

已证明灵芝酸 TR 可以抑制胆固醇合成 . 这在控制高胆固醇水平和相关的心血管疾病方面可能是有益的 .

降压特性

据报道灵芝酸 TR 具有降压特性 . 这意味着它可能用于治疗高血压 .

抗 HIV 活性

已证明灵芝酸 TR 表现出抗人免疫缺陷病毒 (HIV) 活性 . 这表明其在治疗 HIV 感染方面具有潜在的应用 .

异源宿主中的生物合成

由于灵芝的遗传操作困难、产量低、生长缓慢,灵芝是 GAs 的来源,在异源宿主中生物合成 GAs 是提高其生产效率的有希望的替代方法 . 这可能增加灵芝酸 TR 在研究和治疗应用中的可用性 .

肠道菌群调节

最近的研究表明,灵芝,包括灵芝酸 TR,发挥着生物活性,如肠道菌群调节 . 这表明其在治疗肠道相关健康问题方面具有潜在的应用 .

抑制黑色素合成

作用机制

Ganoderic acid TR, also known as (E,6R)-6-[(5R,10S,13R,14R,15S,17R)-15-hydroxy-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid, is a triterpene compound derived from Ganoderma lucidum . This compound has been studied for its wide range of pharmacological activities and therapeutic effects .

Target of Action

Ganoderic acid TR has been found to interact with several targets. It is a broad-spectrum inhibitor against influenza neuraminidases (NAs), particularly H5N1 and H1N1 neuraminidases . It also targets the p53-MDM2 pathway, which plays a crucial role in cancer cell growth and survival . Furthermore, it has been shown to modulate the bile acid receptor FXR , and inhibit the activity of the NLRP3 inflammasome .

Mode of Action

The compound’s interaction with its targets leads to various changes in cellular processes. For instance, by inhibiting the interaction of MDM2 and p53, it can induce apoptosis in cancer cells . When it modulates the bile acid receptor FXR, it subsequently regulates neuroimmune and antidepressant behaviors .

Biochemical Pathways

Ganoderic acid TR is a product of the mevalonate pathway . This pathway uses acetyl-coenzyme A (Acetyl-CoA) as an initial substrate, which is condensed to produce 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), and then reduced to produce mevalonate . The compound’s interaction with its targets can affect various biochemical pathways, including primary bile acid biosynthesis, fatty acid biosynthesis, amino sugar and nucleotide sugar metabolism, inositol phosphate metabolism .

Pharmacokinetics

It is known that the compound’s bioavailability and adme properties can significantly impact its therapeutic effects .

Result of Action

The molecular and cellular effects of ganoderic acid TR’s action are diverse, depending on the target and the context. For instance, it can induce apoptosis in cancer cells , regulate neuroimmune and antidepressant behaviors , and have anti-inflammatory effects .

Action Environment

The production and action of ganoderic acid TR can be influenced by various environmental factors. For instance, the biosynthesis of the compound in Ganoderma lucidum can be regulated by environmental and genetic factors . Moreover, the compound’s action can be affected by the specific cellular and molecular environment in which it is acting.

生化分析

Biochemical Properties

Ganoderic Acid TR is a product of the mevalonate pathway . It interacts with various enzymes, proteins, and other biomolecules in biochemical reactions. For instance, it has been found to interact with enzymes such as acetyl-CoA acetyltransferase (AACT) and 3-hydroxy-3-methylglutaryl CoA reductase (HMGR) during its biosynthesis . The nature of these interactions involves the condensation of the initial substrate, acetyl-coenzyme A (Acetyl-CoA), to produce 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), which is then reduced to produce mevalonate .

Cellular Effects

Ganoderic Acid TR has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to possess a wide range of beneficial health effects, including the amelioration of lipid metabolism in hyperlipidemic mice fed a high-fat diet .

Molecular Mechanism

The molecular mechanism of Ganoderic Acid TR involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it has been found to interact with key signaling molecules like ROS, Ca 2+, NO, H 2 S, cAMP, and others in response to environmental factors .

Dosage Effects in Animal Models

The effects of Ganoderic Acid TR vary with different dosages in animal models . For instance, toxicological experiments have validated the protective effects of Ganoderic Acid A against -amanitin-induced liver damage in mice with different durations of Ganoderic Acid A treatment .

Metabolic Pathways

Ganoderic Acid TR is involved in the mevalonate pathway . It interacts with enzymes such as acetyl-CoA acetyltransferase (AACT) and 3-hydroxy-3-methylglutaryl CoA reductase (HMGR) during its biosynthesis . It also has significant regulatory effects on primary bile acid biosynthesis, fatty acid biosynthesis, amino sugar and nucleotide sugar metabolism, inositol phosphate metabolism, and so on .

属性

IUPAC Name |

(E,6R)-6-[(5R,10S,13R,14R,15S,17R)-15-hydroxy-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H44O4/c1-18(9-8-10-19(2)26(33)34)22-17-25(32)30(7)21-11-12-23-27(3,4)24(31)14-15-28(23,5)20(21)13-16-29(22,30)6/h10-11,13,18,22-23,25,32H,8-9,12,14-17H2,1-7H3,(H,33,34)/b19-10+/t18-,22-,23+,25+,28-,29-,30-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNZQBBATMLGADX-VVUVUVSISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC=C(C)C(=O)O)C1CC(C2(C1(CC=C3C2=CCC4C3(CCC(=O)C4(C)C)C)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC/C=C(\C)/C(=O)O)[C@H]1C[C@@H]([C@@]2([C@@]1(CC=C3C2=CC[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H44O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5'-Dimethoxytrityl-3'-deoxythymidine 2'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite](/img/structure/B1631464.png)